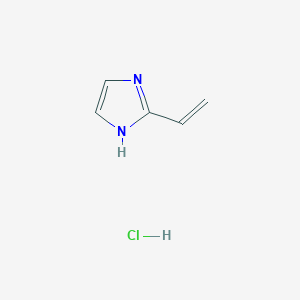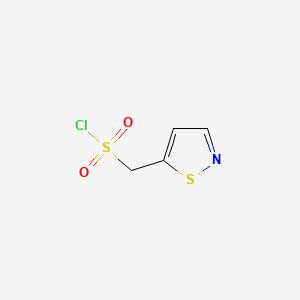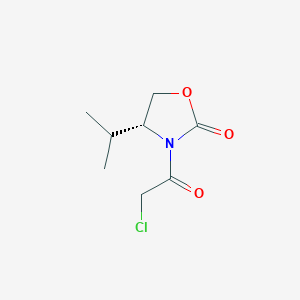
2-Oxazolidinone, 3-(chloroacetyl)-4-(1-methylethyl)-, (R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Oxazolidinone, 3-(chloroacetyl)-4-(1-methylethyl)-, ®- is a chiral oxazolidinone derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxazolidinone, 3-(chloroacetyl)-4-(1-methylethyl)-, ®- typically involves the reaction of an appropriate oxazolidinone precursor with chloroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often involving continuous flow reactors and automated purification systems to handle large quantities of reactants and products.
化学反応の分析
Types of Reactions
2-Oxazolidinone, 3-(chloroacetyl)-4-(1-methylethyl)-, ®- can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroacetyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: The compound can be reduced to modify the oxazolidinone ring or the chloroacetyl group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or primary amines in the presence of a base.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted oxazolidinones.
Oxidation: Formation of oxazolidinone derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced oxazolidinone derivatives.
科学的研究の応用
2-Oxazolidinone, 3-(chloroacetyl)-4-(1-methylethyl)-, ®- has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds, particularly those with antibacterial and antifungal properties.
Material Science: Utilized in the development of polymers and advanced materials with specific properties.
Biological Research: Employed in the study of enzyme inhibitors and as a probe for biochemical pathways.
Industrial Applications: Used in the synthesis of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 2-Oxazolidinone, 3-(chloroacetyl)-4-(1-methylethyl)-, ®- depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The chloroacetyl group can form covalent bonds with nucleophilic residues in the enzyme, leading to irreversible inhibition. The oxazolidinone ring may also interact with other molecular targets, modulating their activity and leading to the desired biological effect.
類似化合物との比較
Similar Compounds
2-Oxazolidinone, 3-(1-methylethyl)-5-(1-propenyl)-, ®-(E): Another chiral oxazolidinone derivative with different substituents.
2-Oxazolidinone, 5-(chloromethyl)-3-(1-methylethyl): A similar compound with a chloromethyl group instead of a chloroacetyl group.
2-Oxazolidinone, 3-(1-methylethyl)-5-phenyl: A derivative with a phenyl group, offering different chemical properties.
Uniqueness
2-Oxazolidinone, 3-(chloroacetyl)-4-(1-methylethyl)-, ®- is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the chloroacetyl group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis.
特性
分子式 |
C8H12ClNO3 |
|---|---|
分子量 |
205.64 g/mol |
IUPAC名 |
(4R)-3-(2-chloroacetyl)-4-propan-2-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H12ClNO3/c1-5(2)6-4-13-8(12)10(6)7(11)3-9/h5-6H,3-4H2,1-2H3/t6-/m0/s1 |
InChIキー |
BMIPCCMPWHPOGN-LURJTMIESA-N |
異性体SMILES |
CC(C)[C@@H]1COC(=O)N1C(=O)CCl |
正規SMILES |
CC(C)C1COC(=O)N1C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


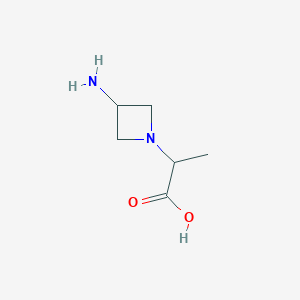
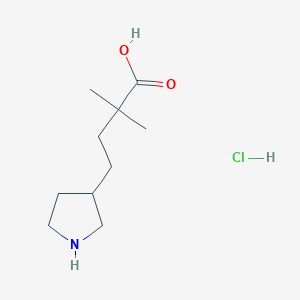
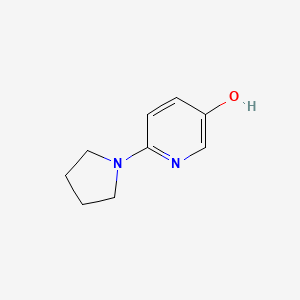
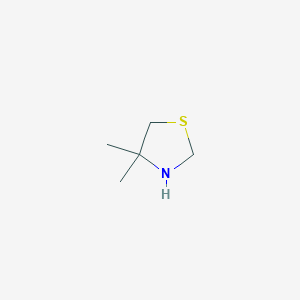
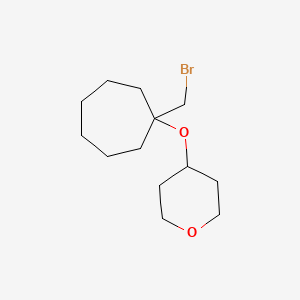

![methyl4-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]benzoate](/img/structure/B13521344.png)
![7-phenylmethoxycarbonyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13521357.png)
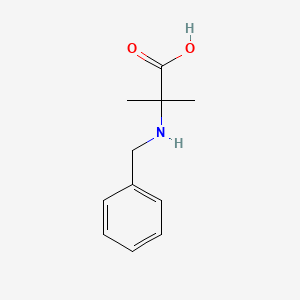
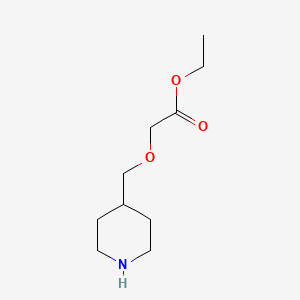
![1-{1-[6-(Trifluoromethyl)pyridin-2-yl]cyclobutyl}methanaminehydrochloride](/img/structure/B13521389.png)
